4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone
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Overview
Description
4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.687 g/mol It is characterized by the presence of a chloro-substituted pyridine ring attached to an amino group, which is further connected to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone typically involves the reaction of 6-chloro-3-pyridinylamine with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone oxides, while reduction may produce cyclohexanol derivatives .
Scientific Research Applications
4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone include:
- 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanol
- 4-[(6-Chloro-3-pyridinyl)amino]cyclohexane
- 4-[(6-Chloro-3-pyridinyl)amino]cyclohexene
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the chloro-substituted pyridine ring and the cyclohexanone moiety. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)amino]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-11-6-3-9(7-13-11)14-8-1-4-10(15)5-2-8/h3,6-8,14H,1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZXFLBYTLTYQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258404 |
Source
|
Record name | 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-28-1 |
Source
|
Record name | 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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